Scolymoside

Description

Structure

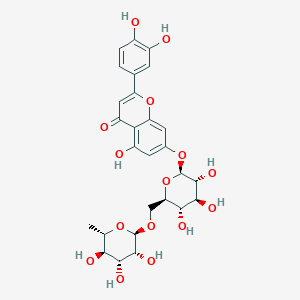

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYBYJXAXUBTQF-FOBVWLSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313731 | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20633-84-5 | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20633-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scolymoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOLYMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Scolymoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, also known as Luteolin 7-O-rutinoside, is a flavonoid glycoside that has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, with notable concentrations found in several medicinal and dietary plants. The primary and most extensively studied source of this compound is the globe artichoke (Cynara scolymus L.). However, other plant species have also been identified as containing this compound.

Primary Source: Globe Artichoke (Cynara scolymus L.)

The globe artichoke, a member of the Asteraceae family, is a perennial thistle cultivated primarily for its edible flower buds. Various parts of the artichoke plant have been found to contain this compound, with the leaves generally exhibiting the highest concentrations.

Table 1: Quantitative Data of this compound in Cynara scolymus L.

| Plant Part | Cultivar/Variety | This compound Concentration | Reference |

| Leaves | Not Specified | Present, considered a minor flavonoid | [1] |

| Leaves | Violet de Provence | Highest content among 6 varieties | [2] |

| External Bracts | Carciofo di Procida | 4.64 mg eq cyanidin-3-glucoside/100 g DW (anthocyanins) | [3] |

| Floral Stem | Not Specified | High in caffeoylquinic acid isomers | [4] |

Note: Direct comparative data for this compound across all parts and cultivars in a single study is limited. The provided data is a compilation from various sources.

Other Notable Natural Sources

While artichoke is the most prominent source, this compound has been identified in other plant species, highlighting its broader distribution in the plant kingdom.

Table 2: Other Natural Sources of this compound (Luteolin 7-O-rutinoside)

| Plant Species | Family | Plant Part | Reference |

| Artemisia montana (Nakai) Pamp. | Asteraceae | Aerial Parts | [1][5] |

| Perilla frutescens (L.) Britt. | Lamiaceae | Leaves | [2][6] |

| Viburnum bugulifolium | Adoxaceae | Not Specified | [7] |

| Saussurea medusa | Asteraceae | Not Specified | Not explicitly cited in provided results |

| Thymbra capitata | Lamiaceae | Not Specified | Not explicitly cited in provided results |

| Mentha longifolia L. | Lamiaceae | Not Specified | [1] |

| Olea europaea L. (Olive) | Oleaceae | Not Specified | [1] |

| Argyreia nervosa (Burm. f.) Bojer | Convolvulaceae | Not Specified | [1] |

Note: Quantitative data for this compound in these sources is not as extensively documented as for Cynara scolymus.

Experimental Protocols

The accurate quantification of this compound from plant matrices relies on robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from dried plant material for subsequent quantification.

Materials:

-

Dried and powdered plant material (e.g., artichoke leaves)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Protocol:

-

Sample Preparation: Weigh approximately 1 gram of finely powdered, dried plant material into a centrifuge tube.

-

Solvent Addition: Add 10 mL of 70% methanol in water to the tube.

-

Extraction:

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

-

Collection of Supernatant: Carefully decant the supernatant into a clean tube.

-

Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-5) on the plant material pellet with a fresh portion of the extraction solvent. Combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Storage: Store the filtered extract at 4°C until HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract using a validated HPLC method.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in deionized water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: Linear gradient from 10% to 30% B

-

20-25 min: Linear gradient from 30% to 50% B

-

25-30 min: Isocratic at 50% B

-

30-35 min: Return to initial conditions (10% B)

-

35-40 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 350 nm

-

Injection Volume: 10 µL

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Perform serial dilutions to create a calibration curve with at least five concentration points.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a linear regression curve.

-

Sample Analysis: Inject the filtered plant extract into the HPLC system.

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantification: Determine the peak area of this compound in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the extract.

-

Calculation: Calculate the final concentration of this compound in the original plant material, taking into account the initial weight of the plant material and the volume of the extraction solvent.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound (Luteolin 7-O-rutinoside)

This compound is a glycoside of the flavone luteolin. Its biosynthesis originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway involves a series of enzymatic reactions starting from the amino acid phenylalanine. The final step in the formation of this compound is the glycosylation of luteolin with a rutinose moiety.

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, quantification, and analysis of this compound from plant sources.

Caption: Experimental workflow for this compound analysis from plant material.

Conclusion

This compound is a valuable natural compound with a range of biological activities. This guide has provided an in-depth overview of its primary natural sources, with a particular focus on Cynara scolymus. The detailed experimental protocols for extraction and HPLC quantification offer a solid foundation for researchers to accurately determine the this compound content in various plant matrices. Furthermore, the elucidation of its biosynthetic pathway and a clear experimental workflow provide a comprehensive understanding for further research and development. As interest in natural product-based therapeutics continues to grow, a thorough understanding of the sources and analytical methodologies for compounds like this compound is crucial for advancing scientific knowledge and developing new health-promoting products.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of luteolin 7-O-rutinoside and esculetin with potential antioxidant activity from the aerial parts of Artemisia montana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. omicsonline.org [omicsonline.org]

The Biosynthesis of Scolymoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scolymoside, also known as Luteolin 7-O-rutinoside, is a flavonoid glycoside with notable anti-inflammatory, antioxidant, and anti-arthritic properties, making it a compound of significant interest for pharmaceutical research and development. Understanding its biosynthesis in plants is critical for optimizing production through metabolic engineering and ensuring a sustainable supply. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final glycosylated flavonoid. It includes a summary of quantitative data on related enzyme kinetics, detailed experimental protocols for pathway analysis, and visual diagrams of the core biochemical processes and regulatory networks.

Introduction to this compound

This compound is a member of the flavone subclass of flavonoids. Structurally, it consists of the aglycone luteolin linked at the 7-position hydroxyl group to the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose).[1][2] Like other flavonoids, its biosynthesis originates from the phenylpropanoid pathway, a major route for the production of diverse plant secondary metabolites.[3] The pathway can be conceptually divided into three major stages:

-

Phenylpropanoid Pathway: The synthesis of the precursor 4-coumaroyl-CoA from L-phenylalanine.

-

Flavonoid Core Biosynthesis: The formation of the flavone aglycone, luteolin, from 4-coumaroyl-CoA and malonyl-CoA.

-

Glycosylation: The sequential attachment of glucose and rhamnose to the 7-hydroxyl group of luteolin to form the final this compound product.

This guide will elaborate on each of these stages, the enzymes involved, their regulation, and the experimental methods used for their study.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that begins with a primary amino acid and culminates in a complex glycosylated flavonoid.

Part I: Phenylpropanoid Pathway - Synthesis of 4-Coumaroyl-CoA

This initial stage converts L-phenylalanine, an aromatic amino acid derived from the shikimate pathway, into 4-coumaroyl-CoA, a key entry point into flavonoid synthesis.[2]

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, yielding 4-coumaroyl-CoA .

Part II: Flavonoid Pathway - Synthesis of Luteolin Aglycone

The C15 flavonoid backbone is assembled in this stage, leading to the formation of the specific flavone, luteolin.

-

Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, naringenin .

-

Naringenin serves as a critical branch point. To form luteolin, it is first acted upon by Flavone Synthase (FNS) to introduce a double bond, creating the flavone apigenin .

-

Flavonoid 3'-Hydroxylase (F3'H) , another cytochrome P450 enzyme, then hydroxylates apigenin at the 3' position on the B-ring to produce luteolin .

Part III: Glycosylation - Formation of this compound

Glycosylation is the final and crucial modification, which enhances the solubility and stability of the flavonoid aglycone.[4] this compound formation requires the sequential action of two distinct UDP-dependent Glycosyltransferases (UGTs).[5]

-

Luteolin 7-O-glucosyltransferase (L7GT): A UGT transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of luteolin, forming luteolin 7-O-glucoside .

-

Luteolin 7-O-glucoside 6''-O-rhamnosyltransferase: A second UGT, a rhamnosyltransferase, transfers a rhamnose moiety from UDP-rhamnose to the 6-hydroxyl group of the previously attached glucose, completing the synthesis of This compound (Luteolin 7-O-rutinoside) .[6]

The overall pathway is visualized in the diagram below.

Regulation of the Biosynthesis Pathway

The production of this compound is tightly regulated at the transcriptional level, primarily through the coordinated expression of the biosynthetic genes. The key regulators belong to the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, which form a transcriptional activation complex known as the MBW complex.[7][8]

-

R2R3-MYB Transcription Factors: These proteins often act as master switches, binding to specific motifs in the promoters of early biosynthetic genes (e.g., CHS, CHI) and late biosynthetic genes (e.g., FNS, UGTs).[2][9]

-

bHLH Transcription Factors: These proteins dimerize with MYB factors and are essential co-activators for gene expression.

-

WD40 Proteins: These act as scaffolding proteins, stabilizing the interaction between MYB and bHLH factors to form the functional MBW complex.[8]

Environmental stimuli such as UV light, cold stress, and pathogen attack can induce the expression of these transcription factors, leading to an upregulation of the entire flavonoid pathway and increased accumulation of protective compounds like this compound.[9]

Quantitative Data on Key Enzymes

While kinetic data for the specific UGTs that synthesize this compound are not widely available, extensive research on homologous flavonoid glycosyltransferases provides valuable comparative insights. The Michaelis-Menten constant (Km) indicates substrate affinity (lower is higher), and the catalytic rate constant (kcat) represents the turnover number. These parameters are crucial for understanding enzyme efficiency and for modeling metabolic flux.

| Enzyme Class | Representative Enzyme | Aglycone Substrate | Km (µM) | Sugar Donor | Km (µM) | kcat (s⁻¹) | Source Plant | Reference |

| Flavonol 3-O-glucosyltransferase | VvGT1 | Quercetin | 31 | UDP-Glucose | 680 | ~0.08 | Vitis vinifera | [10] |

| Flavanone 7-O-glucosyltransferase | CsUGT76F1 | Naringenin | 20.41 | UDP-Glucose | - | 0.71 | Citrus sinensis | [11] |

| Flavanone 7-O-glucosyltransferase | CsUGT76F1 | Hesperetin | 15.16 | UDP-Glucose | - | 0.77 | Citrus sinensis | [11] |

| Flavonol 3-O-rhamnosyltransferase | MrUGT78R1 | Quercetin | 102.5 ± 8.7 | UDP-Rhamnose | - | 0.19 ± 0.01 | Morella rubra | [12] |

| Flavonol 3-O-rhamnosyltransferase | MrUGT78R1 | Myricetin | 151.2 ± 13.5 | UDP-Rhamnose | - | 0.23 ± 0.01 | Morella rubra | [12] |

| Flavonol 3-O-galactosyltransferase | MrUGT78W1 | Quercetin | 119.5 ± 10.1 | UDP-Galactose | - | 0.17 ± 0.01 | Morella rubra | [12] |

Note: Data presented are for homologous enzymes acting on similar flavonoid substrates and serve as a reference for the potential kinetic properties of this compound-specific UGTs.

Experimental Protocols

The study of the this compound biosynthesis pathway involves the extraction and characterization of enzymes and the quantification of metabolites. Below are detailed methodologies for key experiments.

Protocol 1: Extraction of Plant Proteins for Enzyme Assays

This protocol describes a general method for extracting active enzymes from plant tissue.

-

Tissue Homogenization:

-

Harvest fresh plant tissue (e.g., young leaves, flowers) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer ~1 g of powdered tissue to a pre-chilled tube.

-

-

Extraction Buffer Preparation:

-

Prepare an extraction buffer containing: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 10 mM β-mercaptoethanol, and 1% (w/v) polyvinylpolypyrrolidone (PVPP). Add protease inhibitors (e.g., 1 mM PMSF) just before use.

-

-

Extraction:

-

Add 5 mL of ice-cold extraction buffer to the powdered tissue.

-

Vortex vigorously for 1 minute and incubate on ice for 30 minutes with intermittent vortexing.

-

-

Clarification:

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude protein extract.

-

-

Desalting (Optional but Recommended):

-

To remove small molecules that may interfere with assays, pass the crude extract through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the extraction buffer (minus PVPP).

-

-

Quantification and Storage:

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Use the extract immediately or store at -80°C in aliquots.

-

Protocol 2: In Vitro Assay of Flavonoid Glycosyltransferase Activity

This HPLC-based method allows for the characterization of UGT activity by measuring the formation of the glycosylated product.[11][13]

-

Reaction Mixture Preparation:

-

In a 1.5 mL microcentrifuge tube, prepare a standard 50 µL reaction mixture:

-

100 mM Tris-HCl buffer (pH optimized, typically 7.5-8.0).[11]

-

20 µg of purified recombinant protein or 50-100 µg of crude protein extract.

-

2.5 mM UDP-sugar donor (e.g., UDP-glucose or UDP-rhamnose).

-

0.2 mM flavonoid aglycone substrate (e.g., luteolin, dissolved in DMSO). The final DMSO concentration should not exceed 5% (v/v).

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the UDP-sugar donor.

-

Incubate at the optimal temperature (typically 30-40°C) for 1 hour.[11]

-

Include negative controls: one without the enzyme and one without the UDP-sugar donor.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume (50 µL) of methanol.

-

Vortex and centrifuge at 12,000 x g for 10 minutes to pellet precipitated protein.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject 10-20 µL onto a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Use a gradient elution method with two solvents: Solvent A (water with 0.1% formic acid) and Solvent B (methanol or acetonitrile).[13]

-

Example Gradient: 35% B to 65% B over 20 minutes.[13]

-

Monitor the elution profile using a PDA or UV detector at a wavelength suitable for flavonoids (e.g., 350 nm).

-

-

Data Analysis:

-

Identify the product peak by comparing its retention time with an authentic standard or by LC-MS analysis.

-

Quantify the product by integrating the peak area and comparing it to a standard curve.

-

For kinetic analysis, vary the substrate concentration while keeping the other components constant and fit the data to the Michaelis-Menten equation.

-

Conclusion and Future Directions

The biosynthesis of this compound is a well-orchestrated process involving enzymes from the phenylpropanoid and flavonoid pathways, culminating in specific glycosylation steps catalyzed by UGTs. While the general pathway is well-understood, the specific glycosyltransferases responsible for the final steps in most plant species remain to be identified and characterized. Future research should focus on:

-

Gene Discovery: Identifying and cloning the specific luteolin 7-O-glucosyltransferase and luteolin 7-O-glucoside 6''-O-rhamnosyltransferase genes from this compound-rich plants.

-

Enzyme Characterization: Performing detailed kinetic analysis of these specific enzymes to understand their substrate specificity and catalytic efficiency.

-

Metabolic Engineering: Utilizing the identified genes and regulatory factors (e.g., MYB/bHLH transcription factors) to engineer microbial or plant systems for the high-level production of this compound for pharmaceutical applications.

This guide provides a foundational framework for researchers aiming to explore and manipulate this important biosynthetic pathway.

References

- 1. UGT72, a Major Glycosyltransferase Family for Flavonoid and Monolignol Homeostasis in Plants [mdpi.com]

- 2. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rhamnose in plants - from biosynthesis to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

Scolymoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scolymoside, a flavonoid glycoside also known as Luteolin-7-rutinoside, is a natural compound found in various medicinal plants, notably from the Cyclopia genus (honeybush). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. Detailed methodologies for key experimental assays are presented to facilitate further research and development. The document also visualizes the known signaling pathways associated with its anti-inflammatory and anticoagulant effects, offering insights for drug discovery and development professionals.

Chemical Structure and Identification

This compound is a flavonoid belonging to the flavone subclass, characterized by a C6-C3-C6 backbone. It is a glycoside derivative of luteolin, where a rutinose moiety (a disaccharide composed of rhamnose and glucose) is attached at the 7-hydroxyl position of the luteolin aglycone.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | [1] |

| SMILES String | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O">C@@HO | [1] |

| Molecular Formula | C27H30O15 | [1][2][3][4] |

| CAS Number | 20633-84-5 | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 594.52 g/mol | [1][2][4] |

| Appearance | White crystal or powder | [3] |

| Solubility | Very slightly soluble in water (0.11 g/L at 25 °C) | [3] |

| Melting Point | Not available | |

| Boiling Point | 957.8 ± 65.0 °C (Predicted) | [3] |

| Density | 1.76 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 6.08 ± 0.40 (Predicted) | [3][5] |

| LogP | -1.39 (Predicted) | [5] |

| Storage Condition | Store under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Biological Activities and Pharmacological Properties

This compound exhibits a range of promising biological activities, making it a compound of interest for therapeutic applications.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals. This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species.

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory effects. While the precise mechanism for this compound is still under full investigation, related compounds like Luteolin-7-O-glucoside have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway.[6][7] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.

Anticoagulant Activity

This compound exhibits anticoagulant properties by interfering with the blood coagulation cascade.[1][2] It prolongs both the activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating its effect on the intrinsic, extrinsic, and common pathways of coagulation.[1] The primary mechanism involves the inhibition of key coagulation enzymes, thrombin and activated factor X (FXa).[1][2]

Antimicrobial Activity

This compound has been reported to possess antimicrobial activity against a range of bacteria and fungi.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.

Extraction and Isolation of this compound from Cyclopia subternata

This protocol outlines a general procedure for the extraction and isolation of this compound from the honeybush plant, Cyclopia subternata.

Methodology:

-

Plant Material Preparation: Air-dry the aerial parts of Cyclopia subternata and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking. Repeat the extraction process three times.

-

Filtration and Concentration: Filter the combined extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane and ethyl acetate. This compound is expected to be enriched in the more polar ethyl acetate and aqueous fractions.

-

Column Chromatography: Subject the ethyl acetate or aqueous fraction to column chromatography on a silica gel or Sephadex LH-20 column. Elute with a gradient of chloroform-methanol or ethanol to separate the fractions.

-

Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water) and visualize under UV light or with a suitable spray reagent.

-

Preparative HPLC: Pool the fractions containing this compound and subject them to preparative high-performance liquid chromatography (HPLC) for final purification. Use a C18 column and a mobile phase gradient of water and methanol (both containing a small percentage of formic acid).

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of this compound.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution or standard.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. Methanol is used as a blank.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of this compound in rodents.[8][9]

Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 10, 20, 50 mg/kg) administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after the administration of the test compounds, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[8]

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

-

Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V_control is the average paw volume increase in the control group, and V_treated is the average paw volume increase in the treated group.

Anticoagulant Activity Assays: aPTT and PT

These assays measure the effect of this compound on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.[1]

Methodology:

-

Plasma Preparation: Collect human blood in tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

aPTT Assay:

-

Pre-warm the PPP and the aPTT reagent (containing a contact activator like silica and phospholipids) to 37°C.[10]

-

Mix 50 µL of PPP with 50 µL of the aPTT reagent in a coagulometer cuvette and incubate for 3 minutes at 37°C.

-

Add 50 µL of pre-warmed 25 mM calcium chloride solution to initiate clotting.

-

The time taken for clot formation is recorded as the aPTT.

-

Perform the assay with different concentrations of this compound dissolved in the plasma.

-

-

PT Assay:

-

Pre-warm the PPP and the PT reagent (containing tissue factor and phospholipids) to 37°C.

-

Add 100 µL of the PT reagent to 50 µL of PPP in a coagulometer cuvette.

-

The time taken for clot formation is recorded as the PT.

-

Perform the assay with different concentrations of this compound dissolved in the plasma.

-

-

Data Analysis: Compare the clotting times of the this compound-treated plasma with that of the control plasma (without this compound). An increase in clotting time indicates anticoagulant activity.

Signaling Pathways

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways. Based on studies of similar flavonoids, the JAK/STAT and NF-κB pathways are probable targets.

Anticoagulant Signaling Pathway

This compound directly inhibits key enzymes in the coagulation cascade, thereby preventing the formation of a fibrin clot.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a range of beneficial biological properties, including antioxidant, anti-inflammatory, and anticoagulant activities. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Its promising pharmacological profile warrants continued investigation for its potential application in the prevention and treatment of various diseases.

References

- 1. Antitcoagulant and antiplatelet activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitcoagulant and antiplatelet activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmbreports.org [bmbreports.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

An In-depth Technical Guide to Scolymoside (CAS Number: 20633-84-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, with the Chemical Abstracts Service (CAS) number 20633-84-5, is a naturally occurring flavonoid glycoside. Also known as Luteolin-7-O-rutinoside, it is found in a variety of plants, including those of the Lonicera (honeysuckle), Cynara (artichoke), and Cyclopia (honeybush) genera.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, with a focus on its therapeutic potential. The information is presented to support research, scientific discovery, and drug development endeavors.

Chemical and Physical Properties

This compound is a conjugate of the flavone luteolin and the disaccharide rutinose. Its chemical structure plays a crucial role in its biological activities.

| Property | Value | Reference |

| CAS Number | 20633-84-5 | [2] |

| Molecular Formula | C27H30O15 | [2] |

| Molecular Weight | 594.52 g/mol | [2] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | [2] |

| Synonyms | Luteolin-7-O-rutinoside, Luteolin 7-rutinoside, Scolimoside | [2] |

| Appearance | Solid powder | |

| Solubility | Soluble in water and organic solvents such as methanol, ethanol, and DMSO. | |

| Storage | Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended. | [3] |

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, hepatoprotective, anticoagulant, and antiplatelet activities. These effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and thrombosis.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Mechanism of Action:

This compound exerts its anti-inflammatory effects by targeting the Toll-like Receptor 4 (TLR4) mediated signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a downstream cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound has been shown to inhibit the activation of NF-κB and AP-1, thereby downregulating the expression of these inflammatory mediators.[4][5] Furthermore, this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is also implicated in the inflammatory response.[5]

Signaling Pathway Diagram:

References

- 1. This compound, 20633-84-5 [thegoodscentscompany.com]

- 2. This compound | C27H30O15 | CID 10461109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Anti-inflammatory effects of vicenin-2 and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Nomenclature and Synonyms of Luteolin 7-O-rutinoside

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This guide provides an in-depth overview of Luteolin 7-O-rutinoside, a significant flavonoid glycoside, detailing its various synonyms, systematic names, and chemical identifiers.

Chemical Identity and Synonyms

Luteolin 7-O-rutinoside is a naturally occurring flavonoid found in a variety of plants.[1] It is structurally characterized by a luteolin aglycone linked to a rutinose sugar moiety at the 7-hydroxyl group. This compound is also known by several synonyms, which are often encountered in scientific literature and chemical databases.

| Synonym | Source/Reference |

| Scolymoside | [1][2] |

| Luteolin 7-Rutinoside | [1] |

| Luteolin 7-β-Rutinoside | [1] |

| Luteolin-7-O-rhamnoside | |

| Luteoline-7-rhamnoglucoside | |

| 7-Rutinosylluteolin | [3] |

| 5,7,3',4'-Tetrahydroxyflavone 7-O-rutinoside | [3] |

| Luteolin 7-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside | [3] |

Systematic Nomenclature and Chemical Identifiers

A standardized nomenclature system is crucial for unambiguous identification. The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unique descriptor for the chemical structure of Luteolin 7-O-rutinoside. In addition to its IUPAC name, several other identifiers are used to catalog this compound in chemical and biological databases.

| Identifier Type | Identifier |

| IUPAC Name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one[1] |

| CAS Registry Number | 20633-84-5[1] |

| Molecular Formula | C₂₇H₃₀O₁₅[1] |

| Molecular Weight | 594.52 g/mol |

| PubChem CID | 12315425[4] |

| ChEBI ID | 31788[2] |

| MDL Number | MFCD03792755 |

| InChI | InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1[1] |

| InChIKey | MGYBYJXAXUBTQF-FOBVWLSUSA-N[1] |

| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O[5] |

Chemical Classification

Luteolin 7-O-rutinoside belongs to the flavonoid class of natural products, specifically a flavone O-glycoside. Its chemical structure is composed of a flavone backbone (luteolin) and a disaccharide (rutinose).

Experimental Protocols

The identification and quantification of Luteolin 7-O-rutinoside in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

Example Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the analysis of Luteolin 7-O-rutinoside involves Reverse-Phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 analytical column.

-

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Luteolin 7-O-rutinoside can be detected by its UV absorbance, typically monitored at wavelengths around 254 nm and 350 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from certified reference standards of Luteolin 7-O-rutinoside.

This technical guide serves as a foundational resource for professionals engaged in research and development involving Luteolin 7-O-rutinoside, ensuring clarity and precision in its identification and study.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Showing dietary polyphenol Luteolin 7-O-rutinoside - Phenol-Explorer [phenol-explorer.eu]

- 3. Showing Compound Luteolin 7-O-rutinoside (FDB097317) - FooDB [foodb.ca]

- 4. Luteolin 7-O-beta-rutinoside | C27H30O15 | CID 12315425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Luteolin rutinoside | C27H30O15 | CID 44258082 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vitro Biological Activity of Scolymoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, also known as Luteolin-7-rutinoside, is a flavonoid glycoside naturally found in various plants.[1] As a member of the flavonoid family, this compound has garnered interest for its potential therapeutic properties. This technical guide provides a detailed overview of the in vitro biological activities of this compound, with a focus on its anti-inflammatory and hepatoprotective effects. The information is compiled from scientific literature to support further research and drug development endeavors. This document details experimental protocols, summarizes quantitative data, and visualizes the molecular pathways involved.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. Its mechanism of action primarily involves the inhibition of key inflammatory mediators and signaling pathways.[2]

Summary of In Vitro Anti-inflammatory Effects

Studies have shown that this compound can effectively counteract inflammatory responses induced by lipopolysaccharide (LPS) in human umbilical vein endothelial cells (HUVECs).[2] The key findings are summarized below.

| Biological Effect | Cell Line | Inducer | Observed Effect | Key Pathway(s) Implicated |

| Vascular Barrier Disruption | HUVECs | LPS | Inhibition of LPS-induced hyperpermeability | - |

| Cell Adhesion Molecule (CAM) Expression | HUVECs | LPS | Inhibition of CAM expression | - |

| Leukocyte Adhesion and Migration | HUVECs | LPS | Inhibition of human neutrophil adhesion and transendothelial migration | - |

| Cytokine Production | HUVECs | LPS | Suppression of TNF-α and IL-6 production | NF-κB, ERK1/2 |

| EPCR Shedding | HUVECs | PMA, LPS | Potent inhibition of endothelial cell protein C receptor shedding | - |

| Signal Transduction | HUVECs | LPS | Inhibition of NF-κB and ERK1/2 activation | NF-κB, ERK1/2 |

Signaling Pathway of this compound in Inflammation

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades initiated by inflammatory stimuli like LPS. The diagram below illustrates the proposed mechanism of action where this compound inhibits the activation of NF-κB and ERK1/2, thereby reducing the expression of pro-inflammatory genes.[2]

Hepatoprotective Activity of this compound

This compound has also been investigated for its potential to protect the liver from injury. In vivo studies have shown that it can mitigate liver damage by modulating inflammatory pathways.[3]

Summary of In Vitro Hepatoprotective Effects

This compound demonstrates protective effects against LPS-induced liver injury by targeting the Toll-like receptor (TLR) signaling pathway.[3]

| Biological Effect | Model System | Inducer | Observed Effect | Key Pathway(s) Implicated |

| Liver Enzyme Levels | Mice | LPS | Reduction in serum alanine transaminase (ALT) and aspartate transaminase (AST) | TLR-mediated inflammatory pathway |

| Inflammatory Cytokine Levels | Mice | LPS | Reduction in serum inflammatory cytokines | TLR-mediated inflammatory pathway |

| TLR4 Protein Expression | Mice | LPS | Inhibition of Toll-like receptor 4 (TLR4) protein expression | TLR-mediated inflammatory pathway |

| TLR Signaling Pathways | Mice | LPS | Attenuation of MyD88 and TRIF-dependent signaling pathway activation | TLR-mediated inflammatory pathway |

Signaling Pathway of this compound in Hepatoprotection

The hepatoprotective action of this compound is linked to its ability to inhibit the TLR-mediated inflammatory cascade, which plays a crucial role in the pathogenesis of LPS-induced liver failure. The diagram below outlines this protective mechanism.[3]

Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a general workflow for the in vitro screening of a natural compound like this compound for potential therapeutic activities, such as anti-cancer or antioxidant effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological activities of this compound.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of a compound.[4]

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 150 µL of culture medium and incubate for 18-24 hours to allow for cell adherence.

-

Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for every 100 µL of culture medium.

-

Incubation: Incubate the plate for 3-5 hours at 37°C in a CO2 incubator.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Western Blotting

Western blotting is used to detect specific proteins in a sample and to analyze changes in protein expression levels.[5][6]

-

Cell Lysis: Treat cells with the compound for the desired time, then wash with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[8]

-

SDS-PAGE: Mix 20-40 µg of protein with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel for electrophoresis.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7][8]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[7][8]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

-

Detection: Wash the membrane again with TBST. Add an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[8]

Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Sample Collection: Collect cell culture supernatants after treatment with this compound and/or LPS.

-

ELISA Protocol: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations based on the standard curve.

Antioxidant Assays

These assays measure the radical scavenging capacity of a compound.[9][10]

DPPH Radical Scavenging Assay [11][12]

-

Reaction Mixture: Mix various concentrations of this compound with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity.

ABTS Radical Scavenging Assay [12]

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

-

Reaction: Add different concentrations of this compound to the ABTS•+ solution.

-

Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a specific incubation time.

-

Calculation: Determine the percentage of inhibition.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory and hepatoprotective properties.[2][3] Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, ERK1/2, and TLR-mediated pathways. These findings highlight this compound as a promising candidate for the development of new therapeutic agents for inflammatory diseases and liver disorders. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive in vivo studies and exploration of its effects on other biological activities such as antioxidant and anti-cancer effects. The experimental protocols and workflows provided in this guide offer a framework for continued investigation into the multifaceted biological activities of this compound.

References

- 1. This compound | C27H30O15 | CID 10461109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of vicenin-2 and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effects of vicenin-2 and this compound through the modulation of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. nacalai.com [nacalai.com]

- 7. 7tmantibodies.com [7tmantibodies.com]

- 8. benchchem.com [benchchem.com]

- 9. mch.du.ac.ir [mch.du.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo antioxidative and hepatoprotective activity of aqueous extract of Cortex Dictamni - PMC [pmc.ncbi.nlm.nih.gov]

Scolymoside: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, a flavonoid glycoside also known as luteolin 7-O-rutinoside, is a natural compound found in various plants. Emerging scientific evidence has highlighted its potential as a therapeutic agent, primarily attributed to its anti-inflammatory, antioxidant, and hepatoprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its effects on key signaling pathways and cellular processes. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Mechanism of Action: Anti-inflammatory and Hepatoprotective Effects

This compound exerts its biological activities primarily through the modulation of inflammatory and oxidative stress pathways. The main mechanism involves the inhibition of lipopolysaccharide (LPS)-induced inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and can trigger a cascade of inflammatory events. This compound has been shown to counteract these effects in both in vitro and in vivo models.[1][2]

Inhibition of Pro-inflammatory Mediators

This compound significantly suppresses the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to LPS stimulation.[1] This inhibition of cytokine production is a critical aspect of its anti-inflammatory effect, as these molecules play a central role in amplifying and sustaining inflammatory reactions.

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with crucial intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase 1/2 (ERK1/2) pathways.[1]

-

NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been observed to inhibit the activation of the NF-κB pathway, although the precise molecular target within this cascade is yet to be fully elucidated.[1][3][4]

-

ERK1/2 Signaling Pathway: The ERK1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also involved in regulating inflammatory responses. This compound has been shown to suppress the activation of ERK1/2 in response to LPS.[1] The inhibition of this pathway likely contributes to the overall anti-inflammatory profile of this compound.

Hepatoprotective Activity

In addition to its systemic anti-inflammatory effects, this compound demonstrates significant hepatoprotective activity. It has been shown to protect against LPS-induced liver damage by inhibiting the Toll-like receptor (TLR)-mediated inflammatory pathway.[2] This suggests a potential therapeutic application for this compound in inflammatory liver conditions.

Data Presentation

| Biological Activity | Assay | Organism/Cell Line | Result | Reference |

| Antibacterial | Minimum Inhibitory Concentration (MIC) | Bacillus subtilis, Staphylococcus aureus, Agrobacterium tumefaciens, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa | 100-200 µg/mL | [5] |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Candida albicans | 100 µg/mL | [5] |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Saccharomyces cerevisiae | 200 µg/mL | [5] |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Candida lusitaniae | 50 µg/mL | [5] |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Aspergillus niger | 100 µg/mL | [5] |

| Antioxidant | DPPH radical scavenging | Cell-free assay | Active at 1-50 µM | [5] |

Experimental Protocols

Detailed experimental protocols from the primary literature on this compound are not fully available. However, based on the methodologies described in the published abstracts and general laboratory practices, the following are representative protocols for the key experiments used to characterize its mechanism of action.

Endothelial Permeability Assay

This assay assesses the ability of this compound to inhibit inflammation-induced increases in vascular permeability.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on Transwell inserts with a porous membrane until a confluent monolayer is formed.

-

Treatment: The HUVEC monolayer is pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with an inflammatory agent such as LPS or TNF-α.

-

Permeability Measurement: A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber of the Transwell insert.

-

Analysis: After a defined incubation period, the fluorescence in the lower chamber is measured using a fluorescence plate reader. An increase in fluorescence in the lower chamber corresponds to an increase in permeability. The inhibitory effect of this compound is calculated by comparing the fluorescence in treated versus untreated, stimulated cells.

Monocyte Adhesion and Migration Assay

These assays evaluate the effect of this compound on the adhesion of monocytes to endothelial cells and their subsequent migration, key steps in the inflammatory response.

Adhesion Assay:

-

Cell Culture: HUVECs are grown to confluence in multi-well plates.

-

Treatment: HUVECs are treated with this compound and then stimulated with an inflammatory agent.

-

Monocyte Labeling: Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye.

-

Co-culture: The labeled monocytes are added to the HUVEC monolayer and incubated.

-

Analysis: Non-adherent cells are washed away, and the fluorescence of the adherent monocytes is quantified using a fluorescence microscope or plate reader.

Migration (Chemotaxis) Assay:

-

Assay Setup: A Boyden chamber or a Transwell insert with a chemoattractant (e.g., MCP-1) in the lower chamber is used.

-

Cell Seeding: Fluorescently labeled monocytes, pre-treated with this compound, are seeded into the upper chamber.

-

Incubation: The chamber is incubated to allow for monocyte migration towards the chemoattractant.

-

Analysis: The number of migrated cells in the lower chamber is quantified by measuring fluorescence.

Western Blot Analysis of NF-κB and ERK Signaling

This technique is used to determine the effect of this compound on the activation of key proteins in the NF-κB and ERK signaling pathways.

-

Cell Lysis: Cells (e.g., HUVECs or macrophages) are treated with this compound and/or an inflammatory stimulus, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-ERK1/2, total ERK1/2).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Hepatoprotective effects of vicenin-2 and this compound through the modulation of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C27H30O15 | CID 10461109 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Scolymoside in Plant Secondary Metabolism: A Technical Guide

Introduction

Scolymoside, chemically known as Luteolin 7-O-rutinoside, is a flavonoid glycoside widely distributed in the plant kingdom. As a product of secondary metabolism, it is not essential for the primary growth and development of the plant but plays a crucial role in the interaction with the environment. This technical guide provides an in-depth exploration of this compound's biosynthesis, its function in plant defense and stress response, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development.

This compound (C₂₇H₃₀O₁₅, Molar Mass: 594.52 g/mol ) is a polyketide-derived flavonoid.[1] It consists of the flavone luteolin (aglycone) linked to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety at the 7-hydroxyl position. It is found in various plant species, including artichoke (Cynara scolymus), Artemisia montana, Mentha longifolia, and Olea europaea (olive).[2][3][4]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.[1][5] The pathway can be divided into the synthesis of the luteolin aglycone and its subsequent glycosylation.

1.1. Luteolin Aglycone Formation

The formation of the luteolin backbone begins with L-phenylalanine and proceeds through several key enzymatic steps:[1][6]

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[1][7]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.[1]

-

Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into naringenin, a flavanone.[1]

-

Flavonoid 3'-hydroxylase (F3'H): Introduces a hydroxyl group at the 3' position of the B-ring of naringenin to form eriodictyol.[1]

-

Flavone synthase (FNS): Creates a double bond in the C-ring of eriodictyol to yield the flavone, luteolin.[1]

1.2. Glycosylation

The final step in this compound biosynthesis is the attachment of a rutinose sugar molecule to the 7-hydroxyl group of luteolin. This reaction is catalyzed by specific UDP-sugar-dependent glycosyltransferases (UGTs). While the specific UGT for this compound is not universally characterized, the process generally involves a two-step glycosylation: first, the addition of glucose to form luteolin-7-O-glucoside, followed by the addition of rhamnose to the glucose moiety.[8][9][10] Glycosylation significantly increases the solubility and stability of the flavonoid aglycone.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Luteolin-7-O-rutinoside Protects RIN-5F Cells from High-Glucose-Induced Toxicity, Improves Glucose Homeostasis in L6 Myotubes, and Prevents Onset of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. View MeSH Trace [medschool.lsuhsc.edu]

- 8. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Scolymoside: A Comprehensive Technical Guide to its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scolymoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. Chemically identified as luteolin 7-O-rutinoside, this compound is found in a variety of plant species and has been the subject of numerous studies investigating its therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and a detailed exploration of its biological activities, with a focus on the underlying molecular mechanisms and experimental methodologies.

Discovery and History

This compound, also known by its synonym luteolin 7-O-rutinoside, has a history of discovery intertwined with the broader exploration of plant-derived flavonoids. While it is challenging to pinpoint a single definitive first report of its isolation and characterization from the available literature, early research on the chemical constituents of various plants likely led to its identification. It has been isolated from a range of plant species, including but not limited to:

-

V. bugulifolium[1]

-

Saussurea medusa[2]

-

Thymbra capitata[2]

-

Shepherd's purse (Capsella bursa-pastoris)

-

Artemisia montana[5]

The name "this compound" is derived from Cynara scolymus (globe artichoke), a well-known dietary and medicinal plant from which the compound has been extensively studied. Over the years, advancements in analytical techniques have facilitated its identification and quantification in various botanical sources, leading to a deeper understanding of its distribution in the plant kingdom.

Physicochemical Properties

This compound is a flavonoid glycoside composed of the flavone luteolin linked to the disaccharide rutinose at the 7-hydroxyl position.

| Property | Value | Reference |

| Chemical Formula | C27H30O15 | [2] |

| Molecular Weight | 594.52 g/mol | [2] |

| CAS Number | 20633-84-5 | [1][2] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | [2] |

| Synonyms | Luteolin 7-O-rutinoside, Luteolin 7-rutinoside | [1][2] |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development. The following sections detail its key pharmacological effects and the elucidated molecular mechanisms.

Anti-inflammatory and Hepatoprotective Effects

This compound has demonstrated potent anti-inflammatory and hepatoprotective properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

-

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the TLR4 signaling pathway. It attenuates the activation of downstream signaling molecules, including MyD88 and TRIF.

-

Suppression of NF-κB and MAPK Pathways: By inhibiting the TLR4 pathway, this compound subsequently suppresses the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically extracellular signal-regulated kinase 1/2 (ERK1/2). This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Activation of the JAK1/STAT6/SOCS1 Pathway: this compound has also been found to exert its anti-inflammatory effects through the Janus kinase/signal transducer and activator of transcription/suppressor of cytokine signaling (JAK/STAT/SOCS) pathway. It upregulates the expression of SOCS1, a negative regulator of the JAK/STAT pathway, thereby inhibiting the phosphorylation of JAK1 and STAT6 and reducing the inflammatory cascade.

These anti-inflammatory actions contribute to its hepatoprotective effects, as demonstrated by its ability to protect against LPS-induced liver injury.

Anticoagulant and Antiplatelet Activities

This compound possesses significant anticoagulant and antiplatelet properties, acting on multiple targets within the coagulation cascade.

-

Inhibition of Thrombin and Factor Xa: this compound directly inhibits the activity of key coagulation enzymes, thrombin (Factor IIa) and Factor Xa. This dual inhibition disrupts both the common and final pathways of the coagulation cascade.

-

Prolongation of Clotting Times: In vitro coagulation assays have shown that this compound prolongs both the activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating its interference with the intrinsic, extrinsic, and common coagulation pathways.

-

Antiplatelet Effects: this compound also exhibits antiplatelet activity by inhibiting platelet aggregation.

Antifungal Activity

As a flavonoid, this compound displays antifungal activity against a range of fungal pathogens. While the specific mechanisms for this compound are still under investigation, the antifungal actions of flavonoids are generally attributed to:

-

Disruption of Fungal Cell Membranes: Flavonoids can intercalate into the fungal cell membrane, altering its fluidity and permeability, which leads to the leakage of intracellular components and ultimately cell death.[6][7]

-

Inhibition of Cell Wall Synthesis: They can interfere with the synthesis of essential cell wall components like β-glucan and chitin, compromising the structural integrity of the fungal cell wall.[6][8]

-

Inhibition of Fungal Enzymes: Flavonoids can inhibit the activity of various fungal enzymes that are crucial for metabolic processes and virulence.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Antifungal Activity of this compound (MIC values)